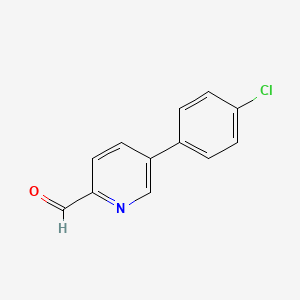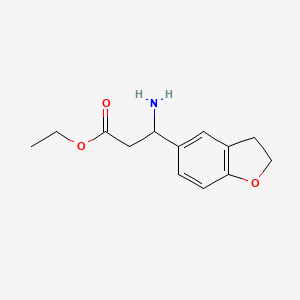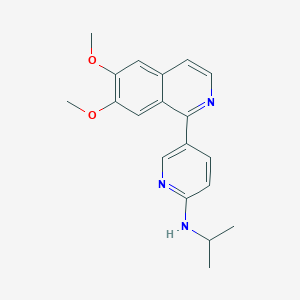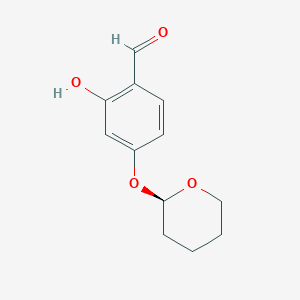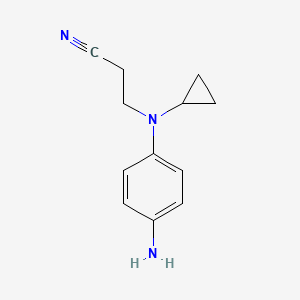
3-(4-amino-N-cyclopropylanilino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-amino-N-cyclopropylanilino)propanenitrile is an organic compound that features a nitrile group attached to a propanenitrile backbone, with an amino group and a cyclopropyl-substituted aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-N-cyclopropylanilino)propanenitrile typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, is reduced to 4-aminoaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclopropylation: The 4-aminoaniline is then reacted with cyclopropyl bromide in the presence of a base like potassium carbonate to introduce the cyclopropyl group.
Nitrile Introduction: The final step involves the reaction of the cyclopropyl-substituted aniline with acrylonitrile under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-amino-N-cyclopropylanilino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-(4-amino-N-cyclopropylanilino)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-amino-N-cyclopropylanilino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its biological effects.
類似化合物との比較
Similar Compounds
3-[(4-Aminobutyl)amino]propanenitrile: Similar structure but with a butyl group instead of a cyclopropyl group.
3-Amino-3-(4-chlorophenyl)propanenitrile: Contains a chlorophenyl group instead of a cyclopropyl group.
Uniqueness
3-(4-amino-N-cyclopropylanilino)propanenitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
3-(4-amino-N-cyclopropylanilino)propanenitrile |
InChI |
InChI=1S/C12H15N3/c13-8-1-9-15(12-6-7-12)11-4-2-10(14)3-5-11/h2-5,12H,1,6-7,9,14H2 |
InChIキー |
QQWMTPGTMQDPSC-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CCC#N)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



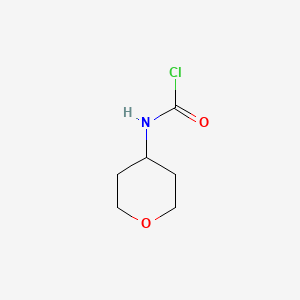
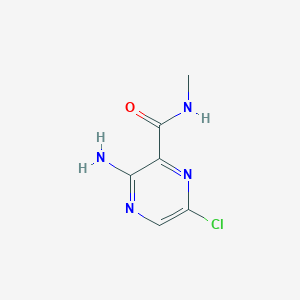


![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
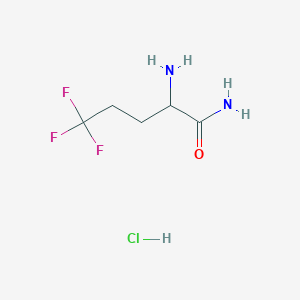
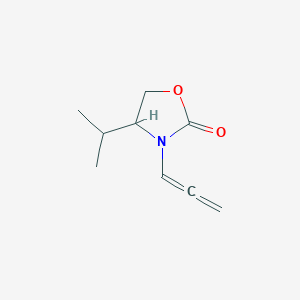

![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
